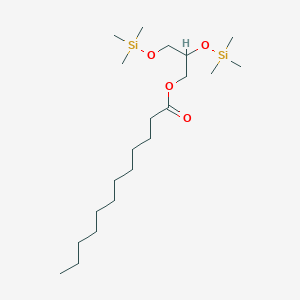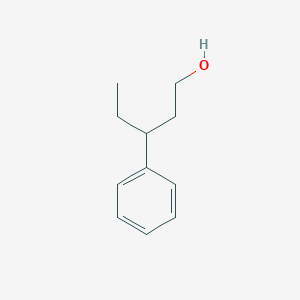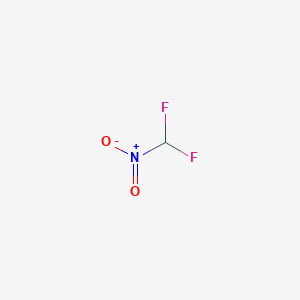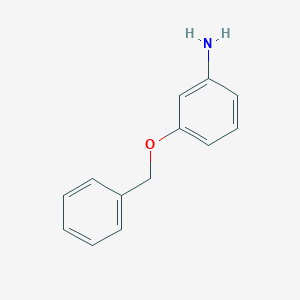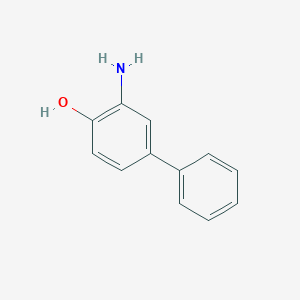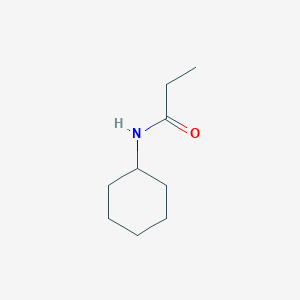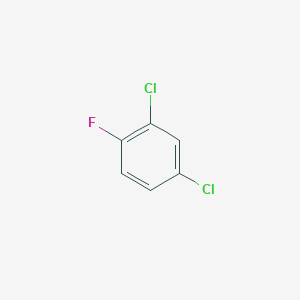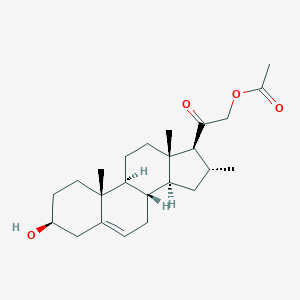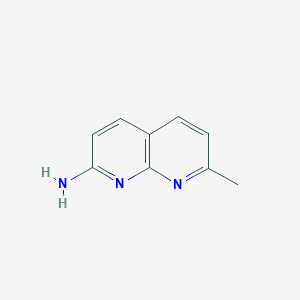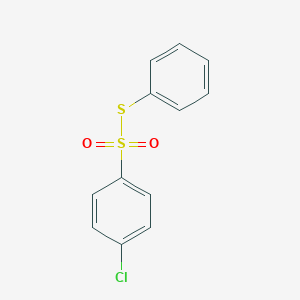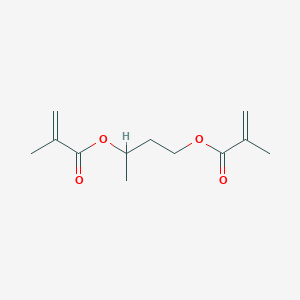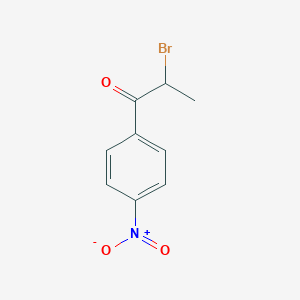
2-Bromo-1-(4-nitro-phenyl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a compound that has been the subject of various scientific studies. Its structural and chemical properties have been analyzed through different spectroscopic and quantum chemical methods.
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions and can be characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure is commonly determined using methods like HF and DFT/B3LYP with basis sets in the ground state. Theoretical calculations of geometrical parameters, vibrational frequencies, and chemical shifts are comparable with experimental data (Thanigaimani et al., 2015).
Chemical Reactions and Properties
This compound's chemical reactivity and interactions can be understood through studies like non-linear optical (NLO) effect analysis, HOMO-LUMO analysis, and natural bonding orbital (NBO) analysis. These studies reveal insights into molecular bonding and electronic properties (Ramesh et al., 2020).
Physical Properties Analysis
The physical properties, such as the crystal structure and stability, can be influenced and stabilized by weak interactions like C-H⋯π, connecting molecules into specific arrangements (Thanigaimani et al., 2015).
Chemical Properties Analysis
Chemical properties, including electron-hole charge transfer and various intermolecular interactions, can be assessed using computational methods like multiwfn software. These analyses help in understanding the compound's behavior in different chemical environments (Ramesh et al., 2020).
Applications De Recherche Scientifique
Synthesis and Bioevaluation
One research avenue involves the synthesis and bioevaluation of compounds related to 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For instance, a study by Kumari et al. (2014) explored the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives to assess their nematicidal activity against root-knot nematode (Meloidogyne javanica). This study revealed that specific synthesized compounds exhibited significant nematode mortality, indicating potential applications in pest control (Kumari, Singh, & Walia, 2014).
Antimicrobial Agents
Research by Doraswamy & Ramana (2013) focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This study involved several steps, including the treatment of 2-(4-bromo phenyl) methyl cyanide with ethyl chloroformate and the subsequent reactions leading to the synthesis of compounds with potential antimicrobial activity (Doraswamy & Ramana, 2013).
Structural Analysis
The structural and interaction analysis of related compounds is another research direction. Xiao Fang & Yifeng Wang (2016) presented a study on (1R,2R)-8-Bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydronaphtho[2,1-b]furan, detailing its structure and intermolecular interactions. The analysis of molecular geometry and interactions such as C—H⋯Br can provide insights into the stability and potential reactivity of similar compounds (Xiao Fang & Yifeng Wang, 2016).
Applications in Synthesis
The role of related compounds in the synthesis of other complex molecules has also been studied. For example, research by Wei Wenlong (2010) reviewed the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications in various industries such as cosmetics, water treatment, and the pharmaceutical industry. This highlights the versatility of such compounds in different scientific and industrial applications (Wei Wenlong, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDQBRWAPDVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-nitro-phenyl)-propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


